(R)-(+)-Citronellal
Overview
Description
C₁₀H₁₈O . It is a primary component in the essential oils of plants such as Cymbopogon (lemongrass), lemon-scented gum, and lemon-scented tea tree. The compound is responsible for the distinctive lemon scent of citronella oil and is widely recognized for its insect repellent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellal can be synthesized through the fractional distillation of natural citronella oil. The process involves the steam distillation of Cymbopogon species, which yields citronella oil containing up to 45% citronellal .
Industrial Production Methods: In industrial settings, citronellal is often produced via the hydrogenation of citral, a related monoterpenoid aldehyde. This process typically employs metal catalysts such as ruthenium or platinum supported on zeolites. The reaction conditions include temperatures ranging from 100°C to 200°C and hydrogen pressures of 1 to 10 bar .
Chemical Reactions Analysis
Types of Reactions: Citronellal undergoes various chemical reactions, including:
Oxidation: Citronellal can be oxidized to form citronellic acid using oxidizing agents such as potassium permanganate.
Reduction: Hydrogenation of citronellal yields citronellol, a monoterpenoid alcohol.
Cyclization: Acid-catalyzed cyclization of citronellal produces isopulegol, which can be further hydrogenated to menthol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of metal catalysts like ruthenium or platinum.
Cyclization: Acid catalysts such as sulfuric acid or zeolites.
Major Products:
Citronellic acid: from oxidation.
Citronellol: from reduction.
Isopulegol: and menthol from cyclization and subsequent hydrogenation.
Scientific Research Applications
Citronellal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the production of menthol and other terpenoids.
Medicine: Investigated for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the fragrance and flavor industries due to its strong lemon-like aroma.
Mechanism of Action
Citronellal exerts its effects through various mechanisms:
Insect Repellent: It activates the transient receptor potential ankyrin channel (TRPA1) in insects, leading to aversion and avoidance behaviors.
Antifungal and Antibacterial: Citronellal disrupts the cell membrane integrity of fungi and bacteria, leading to cell lysis and death.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Citronellal is often compared with other monoterpenoid aldehydes such as citral, citronellol, and hydroxycitronellal:
Citral: Similar in structure but lacks the strong insect repellent properties of citronellal.
Citronellol: A reduction product of citronellal, used primarily in fragrances and as an intermediate in organic synthesis.
Hydroxycitronellal: A hydroxylated derivative of citronellal, widely used in perfumery for its floral scent.
Uniqueness: Citronellal’s strong lemon-like aroma and high insect repellent efficacy make it unique among monoterpenoid aldehydes. Its versatility in chemical reactions and applications in various industries further highlight its distinctiveness .
Properties
IUPAC Name |
3,7-dimethyloct-6-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041790 | |
Record name | Citronellal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |
Record name | Citronellal | |
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Record name | Citronellal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
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Record name | Citronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
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Boiling Point |
205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |
Record name | CITRONELLAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citronellal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
165 °F (74 °C) (CLOSED CUP) | |
Record name | CITRONELLAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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Solubility |
Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |
Record name | CITRONELLAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853 g/cu cm at 20 °C, 0.850-0.860 | |
Record name | CITRONELLAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Citronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.28 [mmHg], VP: 5 mm Hg, temp not specified | |
Record name | Citronellal | |
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Record name | CITRONELLAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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Color/Form |
Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |
CAS No. |
106-23-0 | |
Record name | Citronellal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |
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Record name | Citronellal | |
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Record name | CITRONELLAL | |
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Record name | 6-Octenal, 3,7-dimethyl- | |
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Record name | Citronellal | |
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Record name | Citronellal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |
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Record name | CITRONELLAL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |
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Record name | CITRONELLAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
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Record name | Citronellal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
Record name | CITRONELLAL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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